5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine
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Overview
Description
5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine is a heterocyclic compound that features a thiophene ring and an oxadiazole ring. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry . The presence of the oxadiazole ring further enhances its potential for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of thiophene-2-carboxylic acid hydrazide with an appropriate alkylating agent under acidic conditions to form the oxadiazole ring . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors.
Mechanism of Action
The mechanism of action of 5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine involves its interaction with specific molecular targets. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The oxadiazole ring can form hydrogen bonds with biological macromolecules, enhancing its binding affinity and specificity . These interactions can lead to the inhibition of specific pathways, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-3-carboxylic acid.
Oxadiazole Derivatives: Compounds like 1,3,4-oxadiazole-2-thiol and 1,3,4-oxadiazole-5-thiol.
Uniqueness
5-[3-(Thiophen-2-yl)propyl]-1,3,4-oxadiazol-2-amine is unique due to the combination of the thiophene and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications in medicinal chemistry and material science .
Properties
IUPAC Name |
5-(3-thiophen-2-ylpropyl)-1,3,4-oxadiazol-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3OS/c10-9-12-11-8(13-9)5-1-3-7-4-2-6-14-7/h2,4,6H,1,3,5H2,(H2,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTAFERUZFLDHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CCCC2=NN=C(O2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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